1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine

Medicinal Chemistry Chemical Biology Probe Design

1‑((1‑Methyl‑1H‑imidazol‑4‑yl)sulfonyl)‑4‑(thiophen‑3‑yl)piperidine (CAS 1428371‑36‑1; molecular formula C₁₃H₁₇N₃O₂S₂; molecular weight 311.4 g mol⁻¹ ) is a heterocyclic sulfonamide that combines a 1‑methyl‑imidazole‑4‑sulfonyl head‑group with a thiophen‑3‑yl‑substituted piperidine core. The compound is supplied as a research‑grade building block and exhibits the canonical SMILES string Cn1cnc(S(=O)(=O)N2CCC(c3cccs3)CC2)c1, with InChI Key CEVAOEZOBBBWGM‑UHOFFFAOYSA‑N.

Molecular Formula C13H17N3O2S2
Molecular Weight 311.42
CAS No. 1428371-36-1
Cat. No. B2688698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine
CAS1428371-36-1
Molecular FormulaC13H17N3O2S2
Molecular Weight311.42
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3
InChIInChI=1S/C13H17N3O2S2/c1-15-8-13(14-10-15)20(17,18)16-5-2-11(3-6-16)12-4-7-19-9-12/h4,7-11H,2-3,5-6H2,1H3
InChIKeyCEVAOEZOBBBWGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)-4-(thiophen-3-yl)piperidine (CAS 1428371-36-1): Procurement‑Grade Identity and Core Properties


1‑((1‑Methyl‑1H‑imidazol‑4‑yl)sulfonyl)‑4‑(thiophen‑3‑yl)piperidine (CAS 1428371‑36‑1; molecular formula C₁₃H₁₇N₃O₂S₂; molecular weight 311.4 g mol⁻¹ ) is a heterocyclic sulfonamide that combines a 1‑methyl‑imidazole‑4‑sulfonyl head‑group with a thiophen‑3‑yl‑substituted piperidine core . The compound is supplied as a research‑grade building block and exhibits the canonical SMILES string Cn1cnc(S(=O)(=O)N2CCC(c3cccs3)CC2)c1, with InChI Key CEVAOEZOBBBWGM‑UHOFFFAOYSA‑N . Its structural identity is verified via NMR, HPLC, and GC, with typical purity specifications ≥ 95 % (HPLC) .

Why In‑Class Sulfonyl‑Imidazole Piperidines Cannot Be Interchanged: The Case for 1‑((1‑Methyl‑1H‑imidazol‑4‑yl)sulfonyl)‑4‑(thiophen‑3‑yl)piperidine


Structurally analogous sulfonyl‑imidazole piperidines exhibit divergent biochemical profiles because even subtle modifications—such as the regio‑isomeric attachment of the thiophene ring (2‑yl versus 3‑yl) or replacement of the imidazole sulfonyl with a phenyl sulfonyl group—dramatically alter target engagement, selectivity, and pharmacokinetic behavior [1]. In the muscarinic acetylcholine receptor M5 inhibitor class, for instance, the exact substitution pattern on the piperidine nitrogen determines whether a compound behaves as a competitive or non‑competitive modulator [1]. Generic interchange without considering these positional and electronic effects risks loss of potency, introduction of off‑target activity, or failure in downstream functional assays. The quantitative evidence below demonstrates where 1‑((1‑methyl‑1H‑imidazol‑4‑yl)sulfonyl)‑4‑(thiophen‑3‑yl)piperidine occupies a structurally unique position that cannot be replicated by its closest analogs.

Quantitative Differentiation of 1‑((1‑Methyl‑1H‑imidazol‑4‑yl)sulfonyl)‑4‑(thiophen‑3‑yl)piperidine from Its Closest Analogs


Regio‑isomeric Thiophene Attachment: 3‑yl vs. 2‑yl Structural and Property Comparison

The direct regio‑isomer 1‑((1‑methyl‑1H‑imidazol‑4‑yl)sulfonyl)‑4‑(thiophen‑2‑yl)piperidine (CAS 1428349‑82‑9) shares the same molecular formula (C₁₃H₁₇N₃O₂S₂, MW 311.4 g mol⁻¹) but exhibits a distinct InChI Key (NLVNBXZFOVZDNW‑UHOFFFAOYSA‑N) and SMILES string (Cn1cnc(S(=O)(=O)N2CCC(c3cccs3)CC2)c1) . The 3‑yl attachment places the sulfur atom in a meta orientation relative to the piperidine, altering the electron density distribution and the preferred dihedral angle of the thiophene ring. This conformational difference is expected to modulate π‑stacking interactions with aromatic protein residues and influence the compound's log P and aqueous solubility [1]. While head‑to‑head biological data for the two isomers are not publicly available, class‑level SAR studies on thiophene‑containing sulfonamides indicate that 3‑substituted thiophenes consistently display 2‑ to 5‑fold differences in enzyme inhibition IC₅₀ compared to their 2‑substituted counterparts, driven by altered binding‑pocket complementarity [1].

Medicinal Chemistry Chemical Biology Probe Design

Imidazole‑Sulfonyl vs. Phenyl‑Sulfonyl Piperidine: Scaffold‑Driven Differentiation in Kinase and GPCR Target Landscapes

Compounds bearing a 1‑methyl‑1H‑imidazole‑4‑sulfonyl group (such as the target compound) have been disclosed as competitive and non‑competitive inhibitors of the muscarinic acetylcholine receptor M5 (mAChR M5), a GPCR target implicated in psychiatric and neurological disorders [1]. Replacement of the imidazole sulfonyl with a simple phenyl sulfonyl moiety (e.g., 1‑(phenylsulfonyl)‑4‑(thiophen‑3‑yl)piperidine) redirects biological activity toward cytochrome P450 enzymes (CYP2C9 IC₅₀ ≈ 3.5 µM in human liver microsomes) . The imidazole sulfonyl group provides a hydrogen‑bond‑donor/acceptor motif and a π‑electron‑rich heterocycle that is absent in the phenyl analog, enabling engagement of kinase and GPCR active sites that are inaccessible to purely aromatic sulfonamides. This scaffold‑driven differentiation is critical for projects targeting CNS‑penetrant kinase or GPCR modulators [1][2].

Kinase Inhibition GPCR Modulation Scaffold Hopping

Piperidine‑4‑(thiophen‑3‑yl) Core versus 4‑Phenyl and 4‑(Thiophen‑2‑yl) Cores: Impact on Log D and Permeability

The 4‑(thiophen‑3‑yl)piperidine substructure confers a unique balance of lipophilicity and topological polar surface area (TPSA) compared to the widely used 4‑phenylpiperidine or 4‑(thiophen‑2‑yl)piperidine cores. Sulfonylpiperidine inhibitors of Gram‑positive thymidylate kinase (TMK) with optimized log D values demonstrated that subtle alterations in the aromatic substituent profoundly affect antibacterial MIC values and selectivity versus the human TMK homologue [1]. While compound‑specific log D and permeability data for 1‑((1‑methyl‑1H‑imidazol‑4‑yl)sulfonyl)‑4‑(thiophen‑3‑yl)piperidine are not publicly available, the thiophen‑3‑yl motif is predicted to yield a log D approximately 0.5 to 1.0 units lower than the corresponding phenyl analog, based on fragment‑based π‑contribution differences, potentially improving aqueous solubility and reducing non‑specific protein binding [1].

Physicochemical Property Optimization ADME Central Nervous System Drug Design

High‑Value Research and Industrial Application Scenarios for 1‑((1‑Methyl‑1H‑imidazol‑4‑yl)sulfonyl)‑4‑(thiophen‑3‑yl)piperidine


Muscarinic Acetylcholine Receptor M5 Probe and Tool Compound Development

Based on the disclosed use of imidazole‑sulfonyl piperidines as mAChR M5 inhibitors [1], this compound serves as a critical starting point for developing subtype‑selective chemical probes. Its thiophen‑3‑yl substitution may confer unique selectivity profiles that distinguish it from other M5‑targeting scaffolds. Procurement is warranted for academic and industrial laboratories engaged in GPCR‑focused CNS drug discovery programs.

Regio‑isomeric SAR Studies in Thiophene‑Containing Sulfonamide Libraries

The availability of both the 3‑yl (CAS 1428371‑36‑1) and 2‑yl (CAS 1428349‑82‑9) isomers enables direct head‑to‑head structure‑activity relationship studies . Medicinal chemistry teams synthesizing focused sulfonamide libraries can use the 3‑yl isomer to interrogate the impact of thiophene orientation on target binding, metabolic stability, and selectivity, generating IP‑differentiating data not obtainable with the 2‑yl isomer alone.

Kinase Inhibitor Scaffold‑Hopping and Selectivity Profiling

The imidazole‑sulfonyl moiety is a recognized kinase‑binding motif, as evidenced by its inclusion in PIM‑kinase inhibitor patents [2]. The 4‑(thiophen‑3‑yl)piperidine extension differentiates this compound from other kinase‑targeted imidazole sulfonamides, offering a distinct vector for exploring selectivity across the kinome. This compound is suitable for inclusion in kinase‑panel screening cascades where novel chemotypes are desired.

Physicochemical Property Optimization of CNS‑Penetrant Candidates

The balanced lipophilicity predicted for the thiophen‑3‑yl‑piperidine core makes this compound a candidate for CNS drug‑discovery programs requiring moderate log D and high ligand efficiency [3]. It can be used as a reference standard in assays measuring brain‑to‑plasma ratios, P‑glycoprotein efflux, and non‑specific binding, providing a benchmark for newly synthesized analogs.

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